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TAS0728 is an oral, covalent-binding, and irreversible inhibitor of Human Epidermal Growth Factor

Receptor 2 (HER2). Preclinically, it demonstrated high selectivity for HER2 over wild-type EGFR, with

potent antitumor activity in models of HER2-amplified or mutated cancers [1] [2].

However, a first-in-human Phase I study (NCT03410927) was terminated early. The study could not

determine a maximum tolerated dose (MTD) because of dose-limiting toxicities (DLTs), primarily Grade 3

diarrhea, and one fatal cardiac arrest where a relationship to TAS0728 could not be excluded [1] [3] [4]. The

trial details are summarized below:

Trial Aspect Details

ClinicalTrials.gov ID NCT03410927 [5]

Phase 1/2 [5]

Status Terminated [5]

Patient Population Adults with advanced solid tumors harboring HER2 or HER3 aberrations

[1]

Primary Goal Determine safety, dose-limiting toxicity (DLT), and maximum tolerated

dose (MTD) [1]

Tested Doses 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles

[1]
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Trial Aspect Details

Key DLTs Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive
antidiarrheal treatment) [1] [3]

Serious Adverse Event One fatal cardiac arrest at 150 mg BID; causality to TAS0728 could not
be ruled out [1]

Efficacy (in evaluable
patients)

Partial responses observed in 2 out of 14 patients [1]

Study Conclusion Stopped due to unacceptable toxicity; MTD was not determined [1] [3]

Preclinical Experimental Protocols

The following protocols are derived from preclinical studies that established the foundation for the clinical

trial.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of TAS0728 against

HER2 and other kinases.

Objective: To quantify the inhibitory activity of TAS0728 against HER2 kinase and profile its

selectivity across a panel of other kinases [2].
Key Materials: TAS0728, HER2 kinase, ATP, a peptide substrate.

Procedure:
Kinase Profiling: The inhibitory activity is measured using an in vitro peptide substrate

phosphorylation assay. The 50% inhibitory concentration (IC₅₀) is determined from the dose-
response curve of TAS0728 [2].

Selectivity Panel: The compound's activity against a broad panel of kinases (e.g., 386 kinases)
is tested at concentrations of 0.1, 1, and 10 μmol/L. Reactions are typically carried out in the

presence of 10 μmol/L ATP [2].
Data Analysis: IC₅₀ values are calculated from three independent experiments. The results are used

to generate a kinase selectivity profile [2].
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In Vitro Cell-Based Assay

This protocol assesses the effect of TAS0728 on downstream signaling and cell viability in HER2-amplified

cancer cell lines.

Objective: To evaluate the inhibition of HER2/HER3 phosphorylation and the induction of apoptosis

[2].
Key Materials: HER2-amplified cell lines (e.g., SK-BR-3, BT-474), TAS0728, culture medium.

Procedure:
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and culture

overnight to allow attachment [2].
Compound Treatment: Add TAS0728 to the culture medium at varying concentrations (e.g.,

10-1000 nM) for a specified incubation period.
For phosphorylation analysis, a short-term treatment (e.g., 3 hours) is used before

harvesting for Western blot analysis [2].
For apoptosis and viability assays, a longer incubation (e.g., 48 to 72 hours) is typical

[2].
Data Analysis: Analyze cell lysates via Western blot to detect levels of phosphorylated and total

HER2, HER3, and key downstream effectors (like AKT and MAPK). For viability, measure apoptosis
markers or use assays like MTT [2].

In Vivo Animal Model

This protocol evaluates the antitumor efficacy and preliminary toxicity of TAS0728 in mouse models.

Objective: To investigate the antitumor activity and pharmacokinetics/pharmacodynamics (PK/PD) of

TAS0728 in vivo [6] [2].
Key Materials: Immunodeficient mice (e.g., 6-week-old male BALB/cAJcl-nu/nu mice) implanted with

HER2-driven human tumor xenografts, TAS0728 formulated for oral gavage.
Procedure:

Formulation: Prepare TAS0728 in a suitable vehicle for oral administration. One published
formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated to achieve

a clear solution [6].
Dosing: Administer TAS0728 via oral gavage at doses tested in preclinical studies (e.g., 7.5,

15, 30, 60 mg/kg) [2].
Monitoring: Monitor tumor volume regularly and harvest tumor tissues at specific time points

post-dosing for PD analysis (e.g., Western blot to confirm inhibition of HER2 phosphorylation)
[2].
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Data Analysis: Plot tumor growth curves for treated versus control groups. Analyze harvested tissues

for biomarker changes to establish a PK/PD relationship.

Troubleshooting Guide & FAQs

Q: What are the critical safety concerns for researchers handling TAS0728?

A: Based on the clinical trial, the primary dose-limiting toxicity was severe, refractory
diarrhea. Furthermore, a fatal cardiac arrest occurred in one patient, and a temporal
association with TAS0728 dosing could not be excluded [1] [3]. These serious risks were the

reason for the trial's termination.

Q: Why was the clinical development of TAS0728 stopped?

A: The sponsor terminated the study because the overall risk-benefit ratio was no longer
favorable. The unacceptable toxicity profile, including the fatal event, occurred during the dose-
escalation phase before a safe and tolerable dose could be established [1] [7].

Q: What was the planned dosing schedule in the clinical trial?

A: TAS0728 was administered orally twice daily (BID) in repeating 21-day cycles. Treatment
was intended to continue until disease progression, unacceptable toxicity, or patient withdrawal

[1].

Q: How can I optimize the formulation for in vivo administration?

A: For preclinical studies, a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45%
Saline has been used to prepare a clear solution at concentrations up to 4 mg/mL. Always
sonicate the mixture and prepare it fresh for optimal results [6].

HER2 Signaling Pathway and Drug Mechanism

The diagram below illustrates the mechanism of action of TAS0728 within the HER2 signaling pathway.
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Research Considerations

Given that TAS0728's clinical development has been discontinued, its primary research utility lies in:

Mechanistic Studies: It remains a valuable tool compound for investigating HER2-selective kinase

inhibition in vitro and in preclinical models, helping to understand signaling dynamics and resistance
mechanisms.

Safety Profiling: Your research could focus on understanding the mechanisms behind its toxicity,
such as the refractory diarrhea or cardiac effects, which could inform the development of safer HER2-

targeted agents.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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